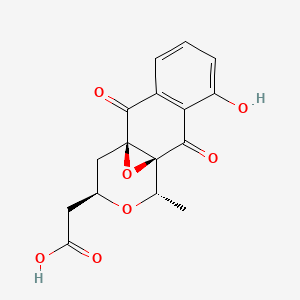
Nanaomycin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nanaomycin E is a natural product found in Streptomyces hebeiensis and Streptomyces rosa with data available.
科学的研究の応用
Anticancer Properties
Nanaomycin E has demonstrated significant anticancer activity across various cancer types, particularly through its effects on epithelial-mesenchymal transition (EMT) and tumor growth inhibition.
Case Studies
- Bladder Cancer : In vitro studies have shown that this compound effectively inhibits EMT in bladder cancer cell lines, leading to reduced migration and invasion capabilities. The compound significantly altered the expression of EMT markers, such as increasing E-cadherin and decreasing N-cadherin and vimentin levels in treated cells .
- Prostate Cancer : Research indicates that this compound also exhibits anti-tumor effects in prostate cancer models. It was found to decrease the expression of EMT-related proteins and to inhibit cell proliferation and migration in both androgen-dependent and independent prostate cancer cell lines .
Anti-inflammatory Effects
This compound's role as an anti-inflammatory agent is another significant application, particularly relevant in conditions characterized by excessive inflammation.
Clinical Relevance
In vivo studies have demonstrated that this compound can alleviate psoriasis-like skin inflammation induced by imiquimod, showcasing its therapeutic potential in dermatological conditions linked to inflammation .
Antimicrobial Activity
Beyond its anticancer and anti-inflammatory properties, this compound also exhibits antimicrobial activity against various pathogens.
Spectrum of Activity
Research indicates that Nanaomycin compounds, including this compound, possess activity against mycoplasma and Gram-positive bacteria. For instance, Nanaomycin A has been shown to inhibit the growth of Mycoplasma gallisepticum at very low concentrations .
Data Summary Table
特性
CAS番号 |
72660-52-7 |
|---|---|
分子式 |
C16H14O7 |
分子量 |
318.28 g/mol |
IUPAC名 |
2-[(1R,10S,11S,13R)-7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid |
InChI |
InChI=1S/C16H14O7/c1-7-16-14(21)12-9(3-2-4-10(12)17)13(20)15(16,23-16)6-8(22-7)5-11(18)19/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8-,15-,16+/m0/s1 |
InChIキー |
SVGOJJZXRJJDLY-IUFZWFJJSA-N |
SMILES |
CC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O |
異性体SMILES |
C[C@H]1[C@@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@@]2(O3)C[C@@H](O1)CC(=O)O |
正規SMILES |
CC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O |
Key on ui other cas no. |
72660-52-7 |
同義語 |
nanaomycin E |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















